molecular formula C8H4F2N2O3 B12853923 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole

2-(Difluoromethyl)-7-nitrobenzo[d]oxazole

Cat. No.: B12853923
M. Wt: 214.13 g/mol
InChI Key: LDUADIZPCNVQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethyl group at the 2-position and a nitro group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents and nitrating agents. One common method involves the initial formation of the benzoxazole ring through the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. This intermediate is then subjected to difluoromethylation using reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. Finally, nitration is achieved using nitric acid or a nitrating mixture to introduce the nitro group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent-free conditions and microwave-assisted synthesis are also explored to reduce environmental impact and increase reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-7-nitrobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate signaling pathways and inhibit the function of specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-7-nitrobenzo[d]oxazole
  • 2-(Chloromethyl)-7-nitrobenzo[d]oxazole
  • 2-(Methyl)-7-nitrobenzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-7-nitrobenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C8H4F2N2O3

Molecular Weight

214.13 g/mol

IUPAC Name

2-(difluoromethyl)-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O3/c9-7(10)8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H

InChI Key

LDUADIZPCNVQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.